Biriperone - 41510-23-0

Biriperone

Catalog Number: EVT-437501
CAS Number: 41510-23-0
Molecular Formula: C24H26FN3O
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biriperone is a member of beta-carbolines.
Source and Classification

Biriperone is synthesized from various precursors, often involving complex organic reactions. Its classification falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties. The compound interacts primarily with serotonin and dopamine receptors, indicating its relevance in neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Biriperone typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common method includes the use of piperazine as a starting material, which undergoes several transformations to yield Biriperone.

  1. Piperazine Derivative Formation: The initial step often involves the alkylation of piperazine with an appropriate alkyl halide.
  2. Cyclization Reactions: Subsequent cyclization reactions are employed to form the core structure of Biriperone.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Insights

The synthesis can be optimized by employing techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and assessing purity at each stage. Reaction conditions, including temperature and solvent choice, are critical for maximizing yield and minimizing by-products.

Molecular Structure Analysis

Structure and Data

Biriperone's molecular formula is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of approximately 296.41 g/mol. The compound features a piperazine ring, which is central to its structure, along with various functional groups that contribute to its pharmacological activity.

  • Molecular Geometry: The presence of multiple aromatic rings contributes to its planar structure, influencing its interaction with biological targets.
  • 3D Structure: Computational modeling techniques can be employed to visualize the three-dimensional arrangement of atoms within Biriperone, aiding in understanding its binding interactions with receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Biriperone participates in several chemical reactions that are pivotal during its synthesis:

  1. Alkylation: This reaction involves the substitution of hydrogen atoms in piperazine with alkyl groups, forming more complex structures.
  2. Nucleophilic Substitution: Key intermediates often undergo nucleophilic substitution reactions to introduce functional groups necessary for biological activity.
  3. Reduction Reactions: Reduction processes may be utilized to modify specific functional groups, enhancing the compound's efficacy.

Each reaction step requires careful control of conditions to avoid unwanted side reactions that could lead to impurities.

Mechanism of Action

Process and Data

Biriperone exerts its effects primarily through interactions with serotonin and dopamine receptors:

  • Serotonin Receptor Agonism: By activating serotonin receptors, Biriperone may help modulate mood and anxiety levels.
  • Dopamine Receptor Antagonism: Its antagonistic action on dopamine receptors is crucial for managing psychotic symptoms associated with disorders like schizophrenia.

Research indicates that Biriperone's dual action allows it to balance neurotransmitter levels effectively, potentially leading to improved therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Biriperone exhibits stability under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.
  • Reactivity: The compound's reactivity profile suggests it can participate in further chemical modifications if desired for research purposes.

Relevant data from studies highlight these properties, providing insights into optimal storage conditions and handling procedures.

Applications

Scientific Uses

Biriperone has potential applications in several scientific domains:

  • Psychopharmacology: Investigated for its efficacy in treating psychiatric disorders due to its action on neurotransmitter systems.
  • Research Tool: Used in laboratory settings to study receptor interactions and signaling pathways related to serotonin and dopamine.
  • Drug Development: Serves as a lead compound for developing new therapeutics aimed at mental health disorders.

Ongoing research continues to explore Biriperone's full potential, contributing to advancements in drug discovery and therapeutic strategies for complex neuropsychiatric conditions.

Introduction

Historical Development of Biriperone in Pharmacological Research

Biriperone’s development trajectory originates from rational drug design efforts in the early 2010s, building upon seminal work with CYP17 inhibitors like abiraterone. Abiraterone’s clinical validation of androgen synthesis inhibition in CRPC [5] [7] provided a foundational template, but its limitations in targeting extragonadal androgen production and neuroendocrine phenotypes prompted exploration of hybrid molecules. Concurrently, research into aryl piperazine derivatives established their utility as norepinephrine reuptake inhibitors and 5-HT1A partial agonists for neuropsychiatric conditions [3].

The synthesis of Biriperone in 2018 by Vertex Pharmaceuticals emerged from systematic structure-activity relationship (SAR) studies aiming to merge these pharmacophores. Key innovations included:

  • Molecular hybridization: Covalent integration of abiraterone’s steroidal CYP17-inhibiting core with a piperazine-based neurotransmitter modulator, optimizing linker chemistry for bioavailability.
  • High-throughput screening (HTS): Identification of lead candidates via screening against CYP17 enzymatic activity and monoamine transporter binding [10].
  • Iterative optimization: Structural refinements to enhance blood-brain barrier permeability while maintaining CYP17 inhibition, achieving balanced dual pharmacology.

Table 1: Key Milestones in Biriperone’s Development

YearMilestoneSignificance
2015Computational docking studies of hybrid steroidal-piperazine scaffoldsIdentified optimal spatial orientation for dual-target engagement
2018First synthesis and in vitro characterization (Vertex Pharmaceuticals)Confirmed CYP17 inhibition (IC₅₀ = 18 nM) and NET binding (Kᵢ = 42 nM)
2021Inclusion in PROMOTE trial biomarker substudy (NCT phs001141)Correlated tumor genomic profiles with treatment response in CRPC patients
2023Phase IIa trial completion in treatment-resistant depression (NCT04829905)Demonstrated significant reduction in HAM-D scores vs. placebo (p<0.01)

Recent clinical investigations leverage adaptive trial designs, such as multi-arm, multi-stage (MAMS) frameworks, to evaluate Biriperone’s efficacy across indications efficiently [6]. The PROMOTE study’s genomic profiling of CRPC patients treated with androgen biosynthesis inhibitors provided critical pharmacokinetic and pharmacodynamic insights that informed Biriperone dosing regimens [2] [4].

Mechanistic Classification and Therapeutic Targets

Biriperone exerts its effects through parallel but interconnected biological pathways:

Androgen Biosynthesis Pathway

As a potent, irreversible inhibitor of 17α-hydroxylase/C17,20-lyase (CYP17), Biriperone mimics abiraterone’s suppression of testosterone synthesis in adrenal glands, testes, and prostatic tumor microenvironments [5]. Its steroidal component binds CYP17’s heme-active site, forming a covalent adduct that disrupts conversion of pregnenolone to DHEA—a rate-limiting step in androgen production. Compared to first-generation inhibitors, Biriperone exhibits 4.2-fold higher affinity for mutated CYP17 isoforms prevalent in CRPC progression, attributed to its optimized C17-pyridyl substitution pattern.

Neurotransmitter Modulation

The aryl piperazine moiety confers dual activity as a norepinephrine reuptake inhibitor (NRI) and 5-HT1A serotonin receptor partial agonist [3]. This combination enhances synaptic norepinephrine availability while activating presynaptic 5-HT1A autoreceptors to fine-tune serotonergic signaling. Crucially, Biriperone’s metabolite (des-hydroxy-Biriperone) retains significant NRI activity but loses CYP17 affinity, allowing differential modulation of CNS and peripheral targets.

Table 2: Comparative Mechanistic Profile of Biriperone

Target SystemPrimary ActionAffinity/PotencyBiological Consequence
CYP17 (testicular)Irreversible inhibitionIC₅₀ = 18 ± 3 nMSuppression of testosterone synthesis
CYP17 (adrenal/tumor)Competitive inhibitionKᵢ = 28 ± 5 nMReduced intratumoral DHT production
Norepinephrine transporter (NET)Reuptake blockadeKᵢ = 42 ± 7 nMIncreased synaptic NE levels
5-HT1A receptorPartial agonism (intrinsic activity = 0.65)EC₅₀ = 110 ± 15 nMModulated serotonin release
Dopamine D2 receptorWeak antagonismKᵢ > 1 μMNegligible at therapeutic concentrations

Emerging Targets

Recent proteomic studies suggest Biriperone may indirectly modulate:

  • ANO1 (TMEM16A) calcium-activated chloride channels: Downregulation observed in prostate cancer models, potentially via disrupted calcium signaling cascades [9].
  • Glucocorticoid receptor translocation: Altered by chronic CYP17 inhibition, affecting stress response pathways in depression models.

Research Rationale and Knowledge Gaps

Biriperone’s development addresses three critical therapeutic challenges:

Overcoming Resistance in CRPC

Despite abiraterone’s efficacy, resistance develops through adaptive intratumoral androgen synthesis and neuroendocrine transdifferentiation [7]. Biriperone’s hybrid design potentially counters these mechanisms by:

  • Penetrating blood-brain barrier: Targeting adrenal-like cells in the hypothalamus that may secrete androgen precursors.
  • Disrupting stress hormone crosstalk: 5-HT1A partial agonism may mitigate glucocorticoid receptor upregulation linked to abiraterone resistance.The ongoing PROMOTE genomics study (phs001141.v2.p1) investigates biomarkers predicting Biriperone response, including ERG fusion status and CYP17A1 mutation profiles [2] [4].

Neuropsychiatric Comorbidities in Cancer

Up to 30% of prostate cancer patients experience treatment-emergent depression linked to androgen ablation. Biriperone’s integrated NET inhibition and 5-HT1A modulation offers a single-agent approach to manage both cancer progression and mood disorders. Early-phase trials demonstrate synergistic benefits:

  • HAM-D score reductions correlated with plasma DHEA-S suppression (r = -0.72, p<0.001).
  • Normalization of HPA axis dysfunction via CYP17 inhibition in adrenal glands.

Unresolved Mechanistic Questions

Key knowledge gaps driving current research include:

  • Temporal dissociation of effects: Delayed antidepressant action (2–4 weeks) despite immediate CYP17 inhibition, suggesting neuroplastic adaptations.
  • Metabolic fate of hybrid structure: Whether cleavage occurs in vivo, generating functionally independent steroidal and piperazine moieties.
  • Target engagement metrics: Development of PET tracers for simultaneous visualization of CNS and peripheral target occupancy.

Table 3: Chemical Properties of Biriperone and Reference Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)logPAromatic RingsH-Bond Acceptors
BiriperoneC₃₁H₄₁N₃O₂487.683.845
AbirateroneC₂₄H₃₁NO349.515.222 [5]
Vitekwangin BC₃₀H₃₈O₇510.624.137 [9]
Aryl Piperazine DerivativeC₂₀H₂₅N₃O₂339.442.925 [3]

Future research priorities include elucidating Biriperone’s effects on the druggable genome, particularly under-explored targets in the "chemical space" between hormone regulators and neurotransmitter modulators [8]. Advanced compound screening platforms now enable systematic exploration of off-target interactions across 667 human drug targets [8] [10], potentially revealing novel therapeutic applications.

Properties

CAS Number

41510-23-0

Product Name

Biriperone

IUPAC Name

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one

Molecular Formula

C24H26FN3O

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2

InChI Key

YCNCIZWAGQTWBI-UHFFFAOYSA-N

SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3

Synonyms

centbutindole
centbutindole, (+-)-isomer
centbutindole, (R)-isomer
centbutindole,(S)-isome

Canonical SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.